5-(2-Methylcyclohexyl)benzene-1,3-diol
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Overview
Description
5-(2-Methylcyclohexyl)benzene-1,3-diol is an organic compound with the molecular formula C13H18O2. It belongs to the class of dihydroxybenzenes, which are aromatic compounds containing two hydroxyl groups attached to a benzene ring. This compound is characterized by the presence of a 2-methylcyclohexyl group attached to the benzene ring, making it a unique derivative of resorcinol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylcyclohexyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of resorcinol with 2-methylcyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylcyclohexyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-(2-Methylcyclohexyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylcyclohexyl)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their fluidity and function. The exact pathways and targets are still under investigation, but it is believed to exert its effects through a combination of these interactions .
Comparison with Similar Compounds
Similar Compounds
Resorcinol (benzene-1,3-diol): Lacks the 2-methylcyclohexyl group.
Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in the para position.
Uniqueness
5-(2-Methylcyclohexyl)benzene-1,3-diol is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
61133-03-7 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(2-methylcyclohexyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H18O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h6-9,13-15H,2-5H2,1H3 |
InChI Key |
AQEAENFQJVYDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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